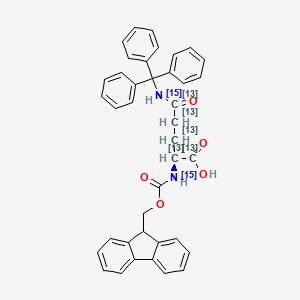
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by the presence of isotopically labeled nitrogen and carbon atoms, which makes it particularly useful in research involving isotopic tracing and molecular labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The key steps in the synthesis are as follows:
Protection of Amino Groups: The amino groups are protected using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups are removed using specific reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for Trt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using automated peptide synthesizers, and employing purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its isotopically labeled atoms make it valuable for studying reaction mechanisms and tracing molecular pathways.
Biology
In biological research, the compound can be used to label proteins or peptides, allowing researchers to track their interactions and movements within cells.
Medicine
In medicine, the compound may be used in the development of diagnostic tools or therapeutic agents, particularly in the field of cancer research where isotopic labeling can help in imaging and tracking drug distribution.
Industry
In the industrial sector, the compound can be used in the production of specialized chemicals and materials, particularly those requiring precise isotopic labeling.
Mécanisme D'action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves its interaction with specific molecular targets. The isotopically labeled atoms allow for detailed studies of these interactions, providing insights into the pathways and processes involved. The compound may act by binding to specific proteins or enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
- (2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid
- (2S)-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific applications. This makes it particularly valuable in research settings where detailed molecular information is required.
Propriétés
Formule moléculaire |
C39H34N2O5 |
|---|---|
Poids moléculaire |
617.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-oxo-5-(trityl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1/i24+1,25+1,35+1,36+1,37+1,40+1,41+1 |
Clé InChI |
WDGICUODAOGOMO-NRDFGKSTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)


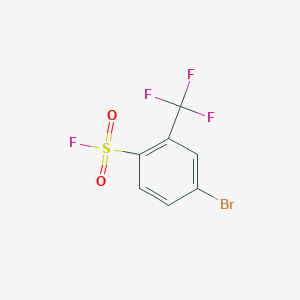

![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)


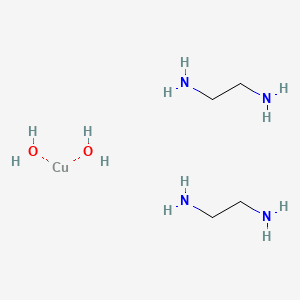
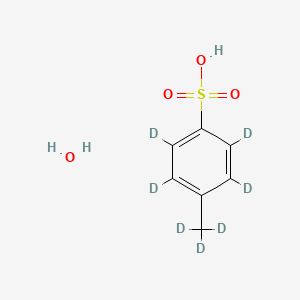
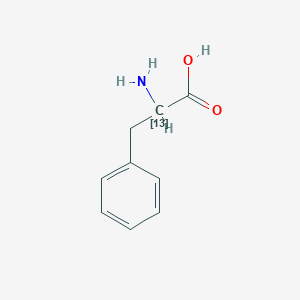

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

